Mesotrione
Overview
Description
Mesotrione Description
Mesotrione is a selective herbicide developed for controlling a broad spectrum of broad-leaved and grass weeds in maize. It belongs to the benzoylcyclohexane-1,3-dione family and is chemically derived from a natural phytotoxin found in the Californian bottlebrush plant. Mesotrione functions by competitively inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the synthesis of plastoquinone and alpha-tocopherol, essential components in the plant's metabolism .
Synthesis Analysis
The synthesis of mesotrione is not explicitly detailed in the provided papers. However, it is mentioned that mesotrione is chemically derived from a natural compound obtained from Callistemon citrinus, indicating a synthetic process that mimics a naturally occurring phytotoxin .
Molecular Structure Analysis
Mesotrione's molecular structure is characterized by its benzoylcyclohexane-1,3-dione core, which is crucial for its herbicidal activity. This structure allows mesotrione to inhibit the HPPD enzyme effectively, thereby disrupting the biosynthesis of key plant pigments .
Chemical Reactions Analysis
Mesotrione's mode of action involves the inhibition of the HPPD enzyme, leading to a disruption in the production of carotenoids and plastoquinones. This inhibition results in the bleaching of susceptible plant species, as they are unable to synthesize the pigments necessary for photosynthesis .
Physical and Chemical Properties Analysis
Mesotrione is known for its high herbicidal activity and safety to crops like corn. However, it has been reported to be unstable during storage and application, which can lead to environmental pollution due to leaching into groundwater. To address these issues, new forms of mesotrione, such as herbicidal ionic liquids (HILs), have been synthesized to enhance stability and reduce leaching risk . Additionally, mesotrione's efficacy is not affected by post-application environmental factors such as irradiance and temperature, as shown in studies with perennial ryegrass .
Case Studies
Several case studies have been conducted to understand mesotrione's effects on different species and environmental conditions. For instance, mesotrione has been shown to control resistant weeds in maize, providing an alternative to herbicides that weeds have developed resistance to, such as triazine and ALS-inhibitor herbicides . In aquatic environments, mesotrione has been found to induce oxidative stress and damage the subcellular structure and membrane integrity in the green alga Chlorella vulgaris . Additionally, mesotrione's impact on soil enzyme activity and microbial communities has been investigated, revealing that higher doses might have negative impacts on soil microbes . Furthermore, mesotrione does not cause genotoxicity in Allium cepa but can modulate the genotoxic effects of atrazine when used in mixture . Lastly, mesotrione-degrading bacteria have been isolated from aquatic environments, suggesting potential for bioremediation .
Scientific Research Applications
Soil Ecosystem Impact
Mesotrione, a selective triketone herbicide, has been extensively used in corn production. Research highlights its potential risk to soil ecosystems, particularly at higher doses. In a study, exposure to mesotrione showed a reduction in activities of various soil enzymes and a decrease in the abundance of bacteria, fungi, and actinomycetes. The study suggests that mesotrione can negatively impact soil microbes, especially at higher concentrations, which is crucial for considering its application in agriculture (Du et al., 2018).
Herbicide Mechanism in Maize
Mesotrione is effective for controlling a wide range of weeds in maize. It functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), critical in converting tyrosine to plastoquinone and alpha-tocopherol. Maize's tolerance to mesotrione results from selective metabolism by the crop, combined with slower uptake compared to susceptible weed species. This selective action makes it a valuable tool in integrated weed-management programs (Mitchell et al., 2001).
Microbial Community Response
A study examining the response of soil microbial communities to mesotrione showed that it affects microbial activities and genetic structure at various application rates. However, significant effects were noted only at doses exceeding recommended field rates. The microbial responses could be attributed to the stimulation of mesotrione-degrading microorganisms and resistant microbial groups promoted by dead biomass from sensitive organisms (Crouzet et al., 2010).
Aquatic Microorganism Degradation
Mesotrione-degrading bacteria have been isolated from aquatic environments, particularly in regions near corn fields treated with this herbicide. For instance, Pantoea ananatis was found to rapidly and completely degrade mesotrione, suggesting potential use in bioremediation to address mesotrione pollution in aquatic systems (Pileggi et al., 2012).
Algal Toxicity Studies
Research on the green alga Chlorella vulgaris revealed that mesotrione exposure leads to a reduction in photosynthetic capacity, oxidative stress, and damage to subcellular structures and membrane integrity. These findings provide insights into the biological mechanisms underlying the algal toxicity induced by mesotrione (Zhang et al., 2019).
Future Directions
Mesotrione has a track record with zero reported resistance, ensuring its continued effectiveness against stubborn weeds like crabgrass, goosegrass, and dandelions . It is being considered for use in new applications, such as controlling wild radish in wheat , and is being evaluated for its use in different turfgrass settings .
properties
IUPAC Name |
2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO7S/c1-23(21,22)8-5-6-9(10(7-8)15(19)20)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUREKXXPHOJQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032424 | |
Record name | Mesotrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7032424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Opaque solid; [Merck Index] Solid; [MSDSonline] | |
Record name | Mesotrione | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5991 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, (g/L at 20 °C): 2.2 (pH 4.8); 15 (pH 6.9); 22 (pH 9); 0.16 (unbuffered water), Solubility in g/L at 20 °C): in acetonitrile 117.0, acetone 93.3, 1,2-dichloroethane 66.3, ethyl acetate 18.6, methanol 4.6, toluene 3.1, xylene 1.6, n-heptane <0.5 | |
Record name | MESOTRIONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7250 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000004 [mmHg], <5.69X10-3 mPa /<4.27X10-8 mm Hg)/ at 20 °C | |
Record name | Mesotrione | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5991 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | MESOTRIONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7250 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Mechanistic studies show that the toxic effects of /mesotrione/ are largely attributable to increased plasma tyrosine levels following 4-hydroxyphenyl pyruvate dioxygenase (HPPD) inhibition. Tyrosine levels are increased to a greater extent in rats (particularly males) due to differences in the activity of enzymes in the tyrosine catabolic pathway. Studies show that the mouse is more predictive of the response in humans. Human volunteer study (single oral dose) shows a NOAEL of 0.5 mg/kg bw. | |
Record name | MESOTRIONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7250 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Mesotrione | |
Color/Form |
Pale yellow solid, Opaque solid | |
CAS RN |
104206-82-8 | |
Record name | Mesotrione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104206-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mesotrione [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104206828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mesotrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7032424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Cyclohexanedione, 2-[4-(methylsulfonyl)-2-nitrobenzoyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.661 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MESOTRIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48TR68G21T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MESOTRIONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7250 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
165 °C | |
Record name | MESOTRIONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7250 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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